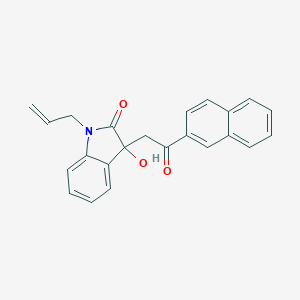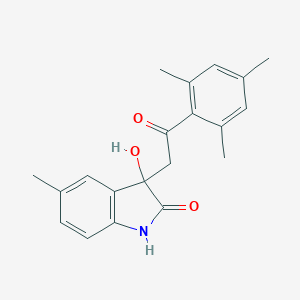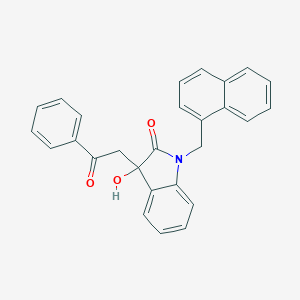![molecular formula C21H23NO3 B214738 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214738.png)
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as BML-210, is a synthetic compound that has gained attention due to its potential therapeutic applications. BML-210 belongs to the class of indolin-2-one derivatives, which have been extensively studied for their anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory gene expression and the reduction of inflammatory cytokine production.
Biochemical and Physiological Effects:
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been reported to have anti-tumor and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one also inhibits the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
実験室実験の利点と制限
One advantage of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its specificity for the NF-κB pathway, which makes it a useful tool for studying the role of NF-κB in inflammation and other biological processes. However, one limitation of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its relatively low potency compared to other NF-κB inhibitors. This may limit its use in certain experimental settings where higher potency is required.
将来の方向性
There are several future directions for the study of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Another area of interest is the investigation of the anti-tumor and anti-viral activities of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in vivo. Finally, the potential therapeutic applications of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one for the treatment of inflammatory diseases, cancer, and viral infections warrant further investigation.
合成法
The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the condensation of 4-tert-butylbenzaldehyde and 3-hydroxy-1-methylindolin-2-one in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. This synthesis method was first reported by Li et al. in 2011 and has since been modified by several researchers to improve the yield and purity of the product.
科学的研究の応用
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and microglia. 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one also reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. These anti-inflammatory effects of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one have been demonstrated in various animal models of inflammation, including acute lung injury, sepsis, and colitis.
特性
製品名 |
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C21H23NO3/c1-20(2,3)15-11-9-14(10-12-15)18(23)13-21(25)16-7-5-6-8-17(16)22(4)19(21)24/h5-12,25H,13H2,1-4H3 |
InChIキー |
IFFQBEHWFCRKBX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)


![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)

![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
